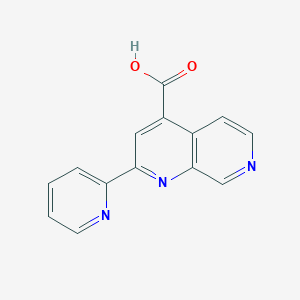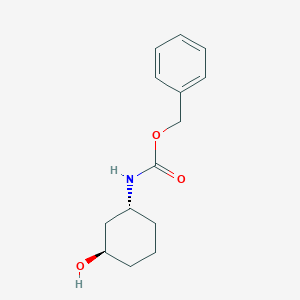
Benzyl (trans-3-hydroxycyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (trans-3-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C14H19NO3. It is a white to yellow solid that is moderately soluble in organic solvents and has a molecular weight of 249.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its stability and functional group versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (trans-3-hydroxycyclohexyl)carbamate can be synthesized through a transcarbamation reaction. This involves the interchange of the alkoxy moiety in the carbamate group. One efficient method involves using potassium carbonate in alcohols under heating conditions . The reaction typically proceeds as follows:
Reactants: Benzyl carbamate and an alcohol (e.g., methanol, ethanol, isopropanol).
Catalyst: Potassium carbonate.
Conditions: Reflux heating.
The reaction yields the desired carbamate with high efficiency, typically between 71-81% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Raw Materials: Benzyl carbamate, alcohols, and potassium carbonate.
Equipment: Continuous flow reactors.
Conditions: Controlled temperature and pressure to maintain optimal reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (trans-3-hydroxycyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl (trans-3-oxocyclohexyl)carbamate.
Reduction: Benzyl (trans-3-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (trans-3-hydroxycyclohexyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl (trans-3-hydroxycyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the amine is released, allowing for further functionalization . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the carbamate moiety.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed by strong acids.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group, removed by amine bases.
Uniqueness
Benzyl (trans-3-hydroxycyclohexyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and functionalization options. This makes it particularly useful in complex organic syntheses where multiple functional groups are required .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m1/s1 |
Clave InChI |
FYIZIYCXUSGNLZ-CHWSQXEVSA-N |
SMILES isomérico |
C1C[C@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


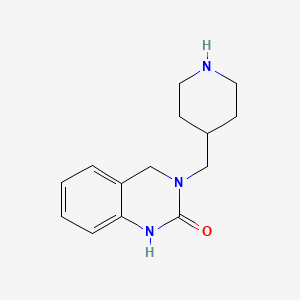
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
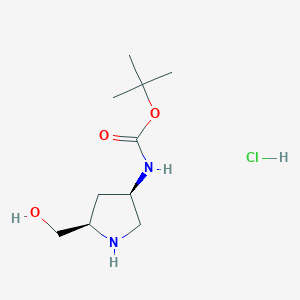
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)
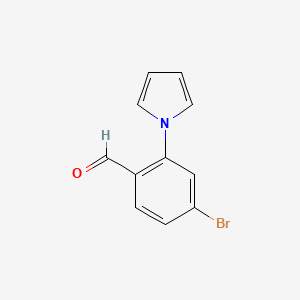
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)
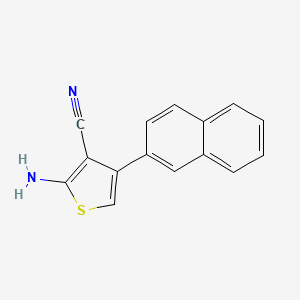
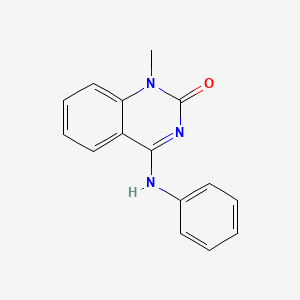
![1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)

